![molecular formula C19H19NO5 B1338372 Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate CAS No. 58578-45-3](/img/structure/B1338372.png)
Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate
Descripción general
Descripción
The compound Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds and synthetic pathways that could be relevant to the synthesis and characterization of similar structures. For instance, the synthesis of 2-substituted 1,4-benzodioxanes is detailed, which are key synthons in the preparation of various enantiomerically pure compounds . Additionally, the fabrication of 4-phenyl-2-butanone, an intermediate in the synthesis of anti-inflammatory medicines, is described, involving reactions such as Claisen's condensation and substitution reactions . The characterization of azo-benzoic acids and their precursors using spectroscopic techniques is also relevant, as these methods could potentially be applied to the analysis of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate .
Synthesis Analysis
The synthesis of related compounds involves several steps, including dichlorination, functional group conversions, condensation, nucleophilic addition, and substitution reactions, all performed without racemization of the stereogenic centers . These methods could be adapted for the synthesis of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate, ensuring the retention of enantiomeric purity which is crucial for the biological activity of chiral drugs.
Molecular Structure Analysis
Spectroscopic techniques such as NMR, UV-VIS, and IR are employed to confirm the structures of organic compounds . These methods, along with computational tools like density functional theory (DFT), could be used to analyze the molecular structure of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate. The optimized molecular geometries and electronic structures obtained from DFT calculations would provide insights into the reactivity and properties of the compound.
Chemical Reactions Analysis
The papers suggest that the related compounds undergo various chemical reactions, including acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . These reactions are important for understanding the behavior of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate in different environments, which is essential for its potential application as a pharmaceutical ingredient.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate, they do provide information on the properties of structurally related compounds. For example, the solubility, melting points, and stability of the compounds can be inferred from their synthesis and characterization processes . These properties are critical for the formulation and storage of pharmaceuticals.
Aplicaciones Científicas De Investigación
Synthesis and Intermediary Applications Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate and its derivatives are primarily utilized as intermediates in the synthesis of various biologically active compounds. For example, compounds structurally related to Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate have been used to create methyl 2-hydroxy-4-oxo-4-(substituted phenyl)butanoates through Friedel–Crafts acylation. These butanoates are significant as they serve as intermediates for creating biologically active compounds, including ACE inhibitors, highlighting their importance in pharmaceutical synthesis (Zhang et al., 2009).
Catalytic Applications and Functional Group Transformations The compound's derivatives have also been used in various catalytic and functional group transformation processes. For instance, derivatives of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate have been involved in the synthesis of 4-(3-Amino-2-carboxy phenyl) Butanoic Acid, a crucial intermediate in developing new thymidylate syntheses inhibitors. This showcases the compound's utility in producing key intermediates for further chemical reactions, which are pivotal in synthesizing therapeutic agents (Yuan Guo-qing, 2013).
Pharmaceutical Synthesis and Drug Development In the pharmaceutical realm, the chemical derivatives of Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate have been incorporated into the synthesis of new drug molecules. For example, a compound structurally related to this chemical was utilized in the fabrication of 4-Phenyl-2-Butanone, a medium to synthesize medicine for diminishing inflammation and codeine. This illustrates the compound's role in synthesizing active pharmaceutical ingredients, thereby contributing to the development of new drugs (Jiangli Zhang, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
benzyl (2S)-4-oxo-2-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c21-12-11-17(18(22)24-13-15-7-3-1-4-8-15)20-19(23)25-14-16-9-5-2-6-10-16/h1-10,12,17H,11,13-14H2,(H,20,23)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBNGOWOMMHJKK-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CC=O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552480 | |
| Record name | Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-oxo-2-(s)-[[(phenylmethoxy)carbonyl]amino]butanoate | |
CAS RN |
58578-45-3 | |
| Record name | Phenylmethyl (2S)-4-oxo-2-[[(phenylmethoxy)carbonyl]amino]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58578-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanoic acid, 4-oxo-2-[[(phenylmethoxy)carbonyl]amino]-, phenylmethyl ester, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



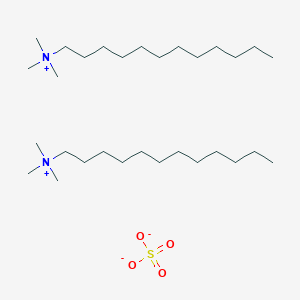
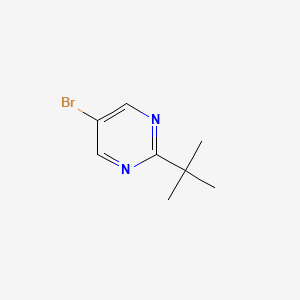

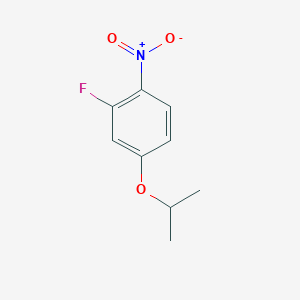
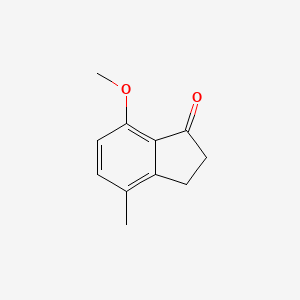
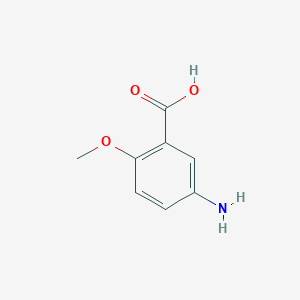
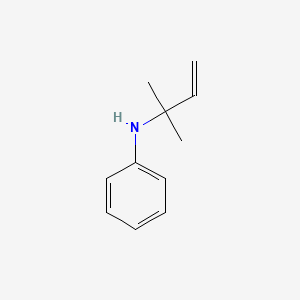

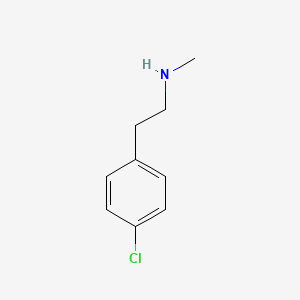
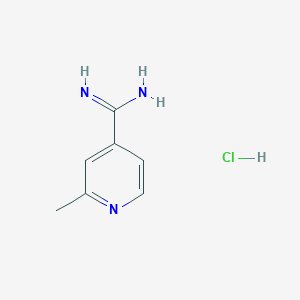
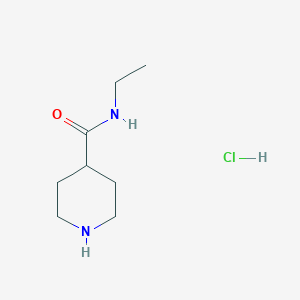
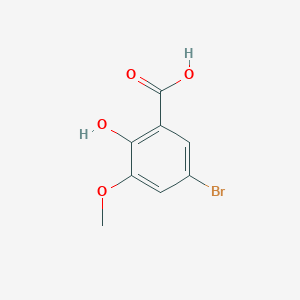
![Ethyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B1338322.png)
